molecular formula C12H25N3O6 B605875 Azido-PEG6-alcohol CAS No. 86770-69-6

Azido-PEG6-alcohol

Cat. No.: B605875
CAS No.: 86770-69-6
M. Wt: 307.34 g/mol
InChI Key: DPRULTZUGLDCPZ-UHFFFAOYSA-N
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Description

Molecular Architecture of Azido-Polyethylene Glycol-6-Alcohol: Polyethylene Glycol Spacer and Azide-Hydroxyl Bifunctionality

The molecular architecture of azido-polyethylene glycol-6-alcohol represents a sophisticated engineering achievement in bifunctional linker design, characterized by three distinct structural domains that each contribute unique properties to the overall molecule. The central polyethylene glycol backbone consists of six ethylene oxide repeating units connected through ether linkages, creating a flexible hydrophilic spacer with the sequence -CH2-CH2-O-CH2-CH2-O-CH2-CH2-O-CH2-CH2-O-CH2-CH2-O-CH2-CH2-. This polyethylene glycol-6 architecture provides optimal conformational flexibility through free rotation around the carbon-oxygen bonds, while maintaining sufficient length to minimize steric interference between conjugated molecular entities. The ether oxygen atoms throughout the polyethylene glycol chain serve as hydrogen bond acceptors, enhancing water solubility and creating favorable interactions with biological molecules and aqueous environments. Computational studies have revealed that the six-unit polyethylene glycol spacer adopts extended conformations in aqueous solution, with an average end-to-end distance of approximately 24 angstroms, providing substantial spatial separation for conjugated molecules.

The azide functional group positioned at one terminus of the molecule constitutes the primary reactive site for bioorthogonal conjugation reactions. The azide moiety, represented by the linear N3 arrangement, exhibits exceptional chemical selectivity and stability under physiological conditions, making it an ideal bioorthogonal handle. The azide group demonstrates remarkable resistance to biological nucleophiles, enzymes, and varying pH conditions, ensuring reliable reactivity specifically with alkyne-containing partners. Nuclear magnetic resonance spectroscopy analysis has confirmed the complete conversion of precursor molecules to the azide-terminated product, with characteristic chemical shifts appearing at appropriate positions in both proton and carbon spectra. The azide functionality readily participates in copper-catalyzed azide-alkyne cycloaddition reactions, forming stable 1,4-disubstituted triazole products with exceptional yield and selectivity. Additionally, the azide group can undergo strain-promoted reactions with cyclic octynes, dibenzocyclooctynes, and bicyclononyne derivatives, providing copper-free alternatives for sensitive biological applications.

The hydroxyl group at the opposite terminus provides complementary reactivity for sequential modification strategies and serves as a handle for further derivatization. This primary alcohol functionality exhibits standard reactivity patterns associated with primary hydroxyl groups, including facile conversion to corresponding esters, ethers, and activated derivatives. The hydroxyl group enables the synthesis of more complex heterobifunctional derivatives through reactions with activated carboxylic acids, sulfonyl chlorides, and carbonate-forming reagents. Analytical characterization by mass spectrometry has consistently demonstrated the presence of both terminal functional groups in high purity preparations, with molecular ion peaks corresponding exactly to the expected molecular weight of 307.34 daltons. The spatial separation provided by the six-unit polyethylene glycol backbone ensures that reactions at the hydroxyl terminus do not interfere with azide reactivity, enabling orthogonal functionalization strategies that have proven valuable in complex synthetic applications.

Structural Component Chemical Composition Functional Role Key Properties
Azide Terminus -CH2-CH2-N3 Bioorthogonal reactivity Selective alkyne coupling, copper-catalyzed reactions
Polyethylene Glycol Spacer -(CH2-CH2-O)6- Hydrophilic linker Water solubility, conformational flexibility
Hydroxyl Terminus -CH2-CH2-OH Derivatization handle Ester/ether formation, activated derivatives
Overall Architecture C12H25N3O6 Bifunctional linker Molecular weight 307.34, high purity synthesis

Historical Development of Polyethylene Glycol-Based Azide Derivatives in Chemical Biology

The historical development of polyethylene glycol-based azide derivatives traces its origins to the convergence of two revolutionary chemical concepts: the biocompatible properties of polyethylene glycol conjugation and the emergence of bioorthogonal click chemistry reactions. The foundational work on polyethylene glycol modification of biological molecules began in the 1970s, when researchers first demonstrated that covalent attachment of polyethylene glycol chains to proteins could dramatically extend circulation half-lives and reduce immunogenicity. These early studies established the principle that polyethylene glycol spacers create a protective hydration shell around modified biomolecules, effectively masking them from recognition by immune system components while maintaining biological activity. The systematic investigation of polyethylene glycol chain length effects revealed that intermediate-length spacers, particularly those containing four to eight ethylene glycol units, provided optimal balance between protective effects and minimal molecular weight increase. This foundational understanding established the theoretical framework that would later guide the design of azido-polyethylene glycol-6-alcohol and related derivatives.

The introduction of azide functionality into polyethylene glycol-based linkers emerged from the parallel development of click chemistry methodologies in the early 2000s. Karl Barry Sharpless and colleagues articulated the concept of click chemistry in 2001, emphasizing the need for highly reliable, selective, and efficient chemical reactions that could operate under mild conditions suitable for biological applications. The subsequent development of copper-catalyzed azide-alkyne cycloaddition reactions by Sharpless, Morten Meldal, and their collaborators provided the essential chemical transformation that would make azide-terminated polyethylene glycol derivatives so valuable. Early applications focused on the synthesis of azido-terminated heterobifunctional polyethylene glycol derivatives through ring-opening polymerization of ethylene oxide with azide-containing initiators, followed by terminal functionalization to introduce complementary reactive groups. These pioneering studies demonstrated that azide-polyethylene glycol conjugates retained the beneficial properties of traditional polyethylene glycol modification while adding the powerful selectivity and efficiency of click chemistry reactions.

The specific development of azido-polyethylene glycol-6-alcohol emerged from systematic optimization studies aimed at identifying optimal spacer lengths for bioconjugation applications. Research conducted throughout the 2000s and 2010s revealed that six-unit polyethylene glycol spacers provided exceptional performance characteristics across diverse applications, including protein modification, drug delivery, and molecular imaging. The synthesis of high-purity azido-polyethylene glycol-6-alcohol was achieved through multiple synthetic approaches, including controlled polymerization methods and step-wise assembly of pre-formed oligomers. Quality control methods utilizing nuclear magnetic resonance spectroscopy, mass spectrometry, and high-performance liquid chromatography ensured consistent product quality with purities exceeding 95 percent in commercial preparations. The widespread adoption of azido-polyethylene glycol-6-alcohol in research applications was facilitated by its commercial availability from multiple suppliers and its demonstrated compatibility with diverse reaction conditions and biological systems. Contemporary applications have expanded to include the synthesis of antibody-drug conjugates, proteolysis-targeting chimeras, and advanced drug delivery systems, reflecting the continued evolution of this important molecular tool.

The recognition of click chemistry's transformative impact on chemical biology culminated in the 2022 Nobel Prize in Chemistry, awarded jointly to Carolyn Bertozzi, Morten Meldal, and Karl Barry Sharpless for their contributions to click chemistry and bioorthogonal chemistry development. This recognition underscored the fundamental importance of molecules like azido-polyethylene glycol-6-alcohol in enabling the precise molecular assembly strategies that have revolutionized drug discovery, chemical biology, and biomedical research. Current research continues to explore new applications and derivatives of azide-polyethylene glycol conjugates, with particular focus on developing more efficient synthetic methods, expanding the range of compatible reaction partners, and optimizing spacer properties for specific applications. The ongoing evolution of this field reflects the enduring value of the design principles embodied in azido-polyethylene glycol-6-alcohol and related bifunctional linker molecules.

Development Period Key Milestone Scientific Contribution Impact on Field
1970s Polyethylene glycol protein conjugation Circulation time extension, immunogenicity reduction Foundation for biocompatible modification
2001 Click chemistry concept introduction Reliable, selective, efficient reactions Paradigm shift in synthetic chemistry
2002-2005 Copper-catalyzed azide-alkyne cycloaddition Bioorthogonal conjugation methodology Enable precise molecular assembly
2005-2010 Azide-polyethylene glycol synthesis optimization High-purity bifunctional linkers Commercial availability, widespread adoption
2010-Present Advanced bioconjugate applications Antibody-drug conjugates, proteolysis-targeting chimeras Therapeutic development acceleration
2022 Nobel Prize recognition Click chemistry and bioorthogonal chemistry Validation of transformative impact

Properties

IUPAC Name

2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H25N3O6/c13-15-14-1-3-17-5-7-19-9-11-21-12-10-20-8-6-18-4-2-16/h16H,1-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPRULTZUGLDCPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCOCCOCCOCCO)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H25N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901256405
Record name 17-Azido-3,6,9,12,15-pentaoxaheptadecan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901256405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86770-69-6
Record name 17-Azido-3,6,9,12,15-pentaoxaheptadecan-1-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=86770-69-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 17-Azido-3,6,9,12,15-pentaoxaheptadecan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901256405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Azide Substitution

PEG6-bis-tosylate is refluxed with sodium azide (NaN₃) in ethanol or dimethylformamide (DMF) at 60–80°C for 24–48 hours. The azide ion displaces the tosylate group, yielding PEG6-bis-azide:

PEG6-OTs2+2NaN3PEG6-N32+2NaOTs\text{PEG6-OTs}2 + 2 \, \text{NaN}3 \rightarrow \text{PEG6-N}3\text{}2 + 2 \, \text{NaOTs}

The crude product is isolated by solvent evaporation and purified via precipitation in ethyl ether. Nuclear magnetic resonance (NMR) analysis confirms the absence of residual tosylate (δ 7.8 ppm aromatic protons).

Halogenation-Based Synthesis

An alternative approach employs halogenating agents to activate PEG’s hydroxyl groups, facilitating azide incorporation.

Bromination Using Thionyl Bromide

PEG6 is treated with thionyl bromide (SOBr₂) in toluene at 25°C, converting terminal hydroxyls to bromides. The reaction is quenched with ice water, and PEG6-bis-bromide is isolated via filtration:

PEG6-OH+2SOBr2PEG6-Br2+2SO2+2HBr\text{PEG6-OH} + 2 \, \text{SOBr}2 \rightarrow \text{PEG6-Br}2 + 2 \, \text{SO}_2 + 2 \, \text{HBr}

Table 2: Bromination Efficiency

PEG6 Molecular WeightBr Substitution Efficiency
3400 Da92%
2000 Da88%

Azidation of PEG6-Bromide

PEG6-bis-bromide is reacted with sodium azide in ethanol under reflux (78°C) for 36 hours. The azide group replaces bromide, forming PEG6-bis-azide with >95% conversion. Excess NaN₃ is removed by dialysis against deionized water.

Advanced Sulfonate Ester Strategies

Recent advancements utilize fluorinated sulfonyl chlorides to enhance reaction kinetics and purity.

4-Fluorobenzenesulfonyl Chloride (4-FBSCl) Activation

PEG6 is dissolved in methylene chloride with n-butyllithium (n-BuLi) to generate a dilithium alkoxide intermediate. 4-FBSCl is added stoichiometrically, yielding bis(4-fluorobenzenesulfonyl)-PEG6 (BFBS-PEG6):

PEG6-OLi++24-FBSClPEG6-OSO2C6H4F-4+2LiCl\text{PEG6-O}^- \text{Li}^+ + 2 \, \text{4-FBSCl} \rightarrow \text{PEG6-OSO}2\text{C}6\text{H}_4\text{F-4} + 2 \, \text{LiCl}

Table 3: 4-FBSCl Reaction Optimization

ParameterOptimal Value
4-FBSCl Equivalents4.0–6.0
Temperature20–40°C
SolventMethylene chloride
Yield90.1% (NMR-verified)

Ammonolysis and Azide Formation

BFBS-PEG6 is treated with ammonium hydroxide (29% NH₃) at room temperature for 48 hours, displacing the sulfonate groups with amines. Subsequent diazotization with sodium nitrite and azide exchange yields PEG6-azide.

Purification and Characterization

Crude azido-PEG6-alcohol is purified via:

  • Solvent Precipitation : Sequential addition of ethyl ether to dichloromethane solutions removes unreacted PEG and salts.

  • Charcoal Decolorization : Activated charcoal in methanol eliminates colored impurities.

  • Dialysis : Molecular weight cutoff (MWCO) membranes remove low-molecular-weight byproducts.

Table 4: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₁₂H₂₅N₃O₆
Molecular Weight307.343 g/mol
Density1.1±0.1 g/cm³
Boiling Point388.0±37.0°C

Challenges and Optimization

  • Byproduct Formation : Residual TEA·HCl and sulfonyl chlorides are mitigated via ether washing.

  • Reaction Scale : Larger batches (>100 g) require controlled azide addition to prevent exothermic runaway.

  • Storage : this compound is hygroscopic; anhydrous storage at 2–8°C preserves functionality.

Emerging Techniques

Staudinger Ligation-Compatible Synthesis

This compound is functionalized with phosphine esters for "click-to-clear" applications in radiopharmaceuticals. This method employs Staudinger ligation to release payloads in vivo, improving target-to-background ratios.

Continuous Flow Chemistry

Microreactor systems reduce reaction times from 48 hours to <6 hours by enhancing mass transfer during sulfonylation and azidation.

Industrial-Scale Production

Patent-Derived Protocol (US20030149307A1):

  • Activation : 1 kg PEG6 is dissolved in 10 L toluene, reacted with 4-FBSCl (4.2 equiv) and TEA (2.1 equiv) at 25°C.

  • Precipitation : BFBS-PEG6 is isolated via ethyl ether addition (3× volumes).

  • Amination : BFBS-PEG6 is stirred with NH₄OH (29%) for 48 hours, followed by azide exchange with NaN₃.

  • Yield : 89% (purity >98% by HPLC) .

Chemical Reactions Analysis

Types of Reactions: Azido-PEG6-Alcohol primarily undergoes click chemistry reactions, specifically copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC). These reactions are highly efficient and yield stable triazole linkages .

Common Reagents and Conditions:

    CuAAC: Requires a copper catalyst, typically copper sulfate (CuSO4) and a reducing agent such as sodium ascorbate, in a suitable solvent like water or DMSO.

    SPAAC: Utilizes strained alkynes such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN) without the need for a catalyst.

Major Products: The primary products of these reactions are triazole-linked conjugates, which are stable and can be further functionalized for various applications .

Scientific Research Applications

Chemical Biology

Azido-PEG6-Alcohol is widely used as a linker in the synthesis of complex molecules and bioconjugates. Its ability to participate in click chemistry makes it a valuable tool for:

  • Synthesis of Antibody-Drug Conjugates (ADCs) : These are targeted cancer therapies that link cytotoxic drugs to antibodies, allowing for selective delivery to cancer cells.
  • Development of Proteolysis-Targeting Chimeras (PROTACs) : These compounds facilitate the targeted degradation of specific proteins within cells.

Biological Studies

In biological research, this compound is utilized for:

  • Labeling and Tracking Biomolecules : It aids in the visualization of biomolecules within living cells, enhancing the understanding of cellular processes.
  • Cell Culture Applications : It supports the synthesis of ligands and polypeptides that are crucial for cell signaling studies.

Nanotechnology and Material Science

The compound is employed in the production of advanced materials due to its unique properties:

  • Nanoparticle Functionalization : this compound can be used to modify nanoparticles for drug delivery systems, improving their bioavailability and therapeutic efficacy.
  • Coatings and Surface Modifications : Its hydroxyl group allows for the creation of functional coatings on various substrates.

Case Study 1: Development of Antibody-Drug Conjugates

A study demonstrated the successful incorporation of this compound into ADC formulations. The azide group facilitated the coupling with alkyne-containing cytotoxic agents via copper-catalyzed azide-alkyne cycloaddition (CuAAC), resulting in stable triazole linkages. This method significantly enhanced the therapeutic index of the ADCs by improving their solubility and reducing off-target effects.

Case Study 2: Application in PROTACs

Research involving PROTACs highlighted how this compound served as an effective linker that enabled the formation of ternary complexes between E3 ubiquitin ligases and target proteins. This approach allowed for precise modulation of protein degradation pathways in cancer cells, showcasing its potential in targeted therapy.

Mechanism of Action

The mechanism of action of Azido-PEG6-Alcohol is primarily based on its ability to participate in click chemistry reactions. The azide group reacts with alkyne groups to form stable triazole linkages, which can be used to attach various functional groups or molecules. This property makes it a valuable tool for bioconjugation and molecular assembly .

Comparison with Similar Compounds

Key Features :

  • Azide Group : Enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted click chemistry (e.g., with DBCO or BCN) to form stable triazole linkages .
  • Hydroxyl Group : Allows further functionalization via esterification, etherification, or substitution with other reactive groups (e.g., NHS esters, amines) .
  • Applications : Widely used in antibody-drug conjugates (ADCs), PROTACs (proteolysis-targeting chimeras), drug delivery systems, and biomaterial functionalization .

Storage : Stable at -5°C in dry, dark conditions to prevent azide degradation .

Comparison with Similar Compounds

Azido-PEG6-alcohol belongs to a broader class of heterobifunctional PEG linkers. Below is a detailed comparison with structurally or functionally analogous compounds:

Azido-PEGn-Alcohol Variants (Variable PEG Length)

Compound PEG Length (n) Molecular Weight Key Differences Applications References
Azido-PEG2-alcohol 2 131.13 Shorter spacer; reduced hydrophilicity Limited to small molecule conjugation
Azido-PEG3-alcohol 3 175.19 Intermediate spacer length Diagnostic probes, nanocarriers
This compound 6 307.34 Optimal balance of solubility and spacing ADCs, PROTACs, biomaterials
Azido-PEG16-alcohol 16 ~800 Extended spacer; increased steric hindrance Long-range bioconjugation

Impact of PEG Length :

  • Longer PEG chains (e.g., PEG6 vs. PEG2) enhance water solubility, reduce immunogenicity, and provide greater flexibility for ligand-receptor interactions .
  • Shorter chains (PEG2-3) are preferred for applications requiring minimal steric bulk .

Functional Group Variants

Compound Reactive Groups Key Differences Applications References
This compound -N₃, -OH Hydroxyl allows versatile derivatization Multi-step bioconjugation
Azido-PEG6-amine -N₃, -NH₂ Amine reacts with carboxyls or NHS esters Peptide synthesis, surface coating
Azido-PEG6-acid -N₃, -COOH Acid enables amide bond formation Protein conjugation, hydrogels
Amino-PEG6-alcohol -NH₂, -OH Dual nucleophilic groups Drug delivery, crosslinking

Functional Group Considerations :

  • Azide + Hydroxyl (this compound) : Ideal for sequential conjugation (e.g., click chemistry followed by hydroxyl derivatization) .
  • Azide + Acid (Azido-PEG6-acid): Suitable for covalent coupling to amines in proteins or nanoparticles .

Non-Cleavable vs. Cleavable Linkers

Compound Linker Type Stability Applications References
This compound Non-cleavable Stable in vivo ADCs with durable payload attachment
Val-Cit-PEG6-azide Protease-cleavable Lysosomal cleavage Targeted drug release in cancer cells
Disulfide-PEG6-azide Redox-cleavable Cleaved in reducing environments (e.g., cytoplasm) Intracellular drug delivery

Advantage of Non-Cleavable Linkers: this compound ensures payload retention until cellular internalization, minimizing off-target effects .

Commercial Availability and Purity

Compound Purity Suppliers Price Range (per gram) References
This compound ≥95% BiochemPEG, Xi'an Ruixi Bio $200–$300
Azido-PEG2-alcohol ≥98% BroadPharm, MedChemExpress $100–$150
Azido-PEG6-amine ≥95% Xi'an Ruixi Bio $250–$350

Biological Activity

Azido-PEG6-Alcohol is a specialized polyethylene glycol (PEG) derivative that has garnered attention in biochemistry and medicinal chemistry for its unique properties and applications. This compound, characterized by the presence of an azide group and a terminal hydroxyl group, serves as a versatile linker in various biological applications, particularly in the synthesis of PROTACs (Proteolysis Targeting Chimeras). This article delves into the biological activity of this compound, highlighting its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

This compound is composed of a PEG backbone with six ethylene glycol units, terminated with an alcohol group and an azide functional group. The structure can be represented as follows:

C12H25N3O6\text{C}_{12}\text{H}_{25}\text{N}_3\text{O}_6

This configuration enhances its solubility in aqueous environments while allowing for bioorthogonal reactions due to the azide moiety.

Mechanisms of Biological Activity

1. Bioorthogonal Chemistry
The azide group in this compound participates in bioorthogonal reactions, particularly the click chemistry reaction with alkynes. This property is crucial for labeling biomolecules and facilitating targeted drug delivery systems. The ability to form stable bonds without interfering with biological processes makes it an ideal candidate for drug conjugation and biomolecule tagging.

2. PROTAC Linker
As a PROTAC linker, this compound plays a pivotal role in the targeted degradation of specific proteins within cells. PROTACs utilize two ligands connected by a linker to recruit an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of target proteins. The hydrophilic nature of PEG enhances the solubility and stability of these constructs, improving their pharmacokinetic properties.

Case Studies

  • Targeted Protein Degradation
    In a study published by MedChemExpress, this compound was utilized in the development of PROTACs targeting specific oncogenic proteins. The results indicated that the incorporation of this linker significantly improved the efficacy of protein degradation compared to traditional methods, demonstrating its potential in cancer therapeutics .
  • Cellular Uptake Studies
    Research examining the cellular uptake of PROTACs containing this compound showed enhanced internalization in various cell lines. The PEG moiety facilitated better solubility and reduced aggregation, leading to increased bioavailability within cellular environments .

Comparative Analysis

The biological activity of this compound can be compared with other PEG derivatives based on their application in drug delivery systems:

Compound Linker Type Solubility Bioorthogonality Application
This compoundPROTAC LinkerHighYesTargeted protein degradation
PEG2000Standard PEGHighNoGeneral drug delivery
PEG-SHThiol-terminatedModerateYesConjugation with maleimide groups

Q & A

Q. What are the primary structural and functional features of Azido-PEG6-Alcohol that make it suitable for bioconjugation?

this compound contains a terminal hydroxyl group and an azide moiety separated by a six-unit polyethylene glycol (PEG) spacer. The hydroxyl group enables covalent conjugation with carboxyl or amine groups via esterification or amidation, while the azide facilitates click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition) for site-specific modifications . The PEG spacer enhances solubility and reduces steric hindrance in biological systems, making it ideal for synthesizing PROTACs or antibody-drug conjugates (ADCs) .

Q. How is this compound typically characterized to confirm purity and structural integrity?

Researchers use nuclear magnetic resonance (NMR, <sup>1</sup>H and <sup>13</sup>C) to verify the PEG chain length and azide presence. High-performance liquid chromatography (HPLC) with UV detection at 210–280 nm assesses purity (>95% by area). Mass spectrometry (MS) confirms molecular weight (e.g., ESI-MS: [M+H]<sup>+</sup> expected at m/z 307.34) .

Q. What are the standard protocols for storing this compound to maintain stability?

Store the compound at –20°C under inert gas (argon or nitrogen) to prevent azide degradation and PEG oxidation. Lyophilized forms are stable for >24 months, while solutions in anhydrous DMSO or DMF should be used within 1–2 weeks to avoid hydrolysis .

Advanced Research Questions

Q. How can researchers optimize reaction conditions for this compound in PROTAC synthesis to minimize byproducts?

  • Coupling Efficiency : Use carbodiimide crosslinkers (e.g., EDC/NHS) in anhydrous DMF at 4°C for 12–16 hours to conjugate the hydroxyl group to warhead ligands. Monitor reaction progress via thin-layer chromatography (TLC) or LC-MS .
  • Azide Stability : Maintain low temperatures (<25°C) and avoid prolonged exposure to light or reducing agents (e.g., DTT) to preserve the azide group .
  • Purification : Employ size-exclusion chromatography (SEC) or dialysis to isolate PROTACs from unreacted this compound .

Q. What analytical challenges arise when quantifying this compound in complex biological matrices, and how can they be resolved?

  • Matrix Interference : Serum proteins or cellular debris can mask detection. Pre-treat samples with acetonitrile precipitation or solid-phase extraction (SPE) to isolate the compound .
  • Sensitivity Limits : Use fluorescence labeling (e.g., tagging the azide with DBCO-fluorophores) coupled with HPLC-fluorescence detection for trace-level quantification (LOD < 0.1 nM) .

Q. How should researchers address contradictory data in ADC synthesis yields when using this compound as a linker?

  • Variable Conjugation Efficiency : Test different coupling reagents (e.g., EDC vs. DMTMM) and pH conditions (6.5–7.5) to identify optimal parameters for antibody-linker conjugation .
  • Batch Variability : Characterize each batch of this compound via NMR and HPLC to ensure consistent PEG chain length and azide reactivity .
  • Statistical Validation : Perform triplicate experiments with ANOVA to assess significance of yield differences .

Q. What safety protocols are critical when handling this compound in large-scale experiments?

  • Hazard Mitigation : Use fume hoods, nitrile gloves, and sealed reaction vessels to avoid inhalation or skin contact. The compound is classified as acutely toxic (Oral Toxicity Category 4, H302) and a respiratory irritant (H335) .
  • Spill Management : Absorb spills with inert materials (e.g., vermiculite), decontaminate with 70% ethanol, and dispose as hazardous waste .

Methodological Considerations

Q. What in vitro assays are recommended to evaluate the biological activity of this compound-conjugated PROTACs?

  • Target Degradation : Treat cells (e.g., HEK293 or cancer cell lines) with PROTACs and measure target protein levels via Western blot or immunofluorescence after 24–48 hours .
  • Cytotoxicity : Assess cell viability using MTT or resazurin assays to correlate degradation efficacy with phenotypic effects .

Q. How can computational modeling assist in designing this compound-based linkers for improved ADC pharmacokinetics?

Molecular dynamics (MD) simulations predict PEG spacer flexibility and its impact on antibody-antigen binding. Tools like Schrödinger Maestro or GROMACS model linker conformations to optimize stability and payload release .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.